6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Catalog No.
S6700936
CAS No.
1261899-82-4
M.F
C18H18ClNO4S
M. Wt
379.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzo...

CAS Number

1261899-82-4

Product Name

6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

IUPAC Name

2-chloro-6-(4-piperidin-1-ylsulfonylphenyl)benzoic acid

Molecular Formula

C18H18ClNO4S

Molecular Weight

379.9 g/mol

InChI

InChI=1S/C18H18ClNO4S/c19-16-6-4-5-15(17(16)18(21)22)13-7-9-14(10-8-13)25(23,24)20-11-2-1-3-12-20/h4-10H,1-3,11-12H2,(H,21,22)

InChI Key

OSJFDJZRISOIPB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC=C3)Cl)C(=O)O

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC=C3)Cl)C(=O)O
  • Search Results: A PubChem search for the compound identified a related molecule, 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, but no information on the specific research application of 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid itself [].

Future Research Applications (Speculative)

Given the structural features of 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, some potential areas for future research can be speculated:

  • Medicinal Chemistry: The molecule possesses a carboxylic acid group and a sulfonyl group, which are common functional groups in many drugs. Research could explore if it binds to specific biological targets or has any pharmacological activity.
  • Material Science: The presence of aromatic rings and the sulfonyl group suggests potential for applications in materials science. For example, it could be investigated for its properties as a ligand in coordination chemistry or as a component in polymer synthesis.

6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a chemical compound with the molecular formula C₁₈H₁₈ClNO₄S. It features a benzoic acid structure substituted with a chloro group and a piperidinylsulfonyl phenyl moiety. This compound is characterized by its organochlorine nature, which includes at least one carbon-chlorine bond, making it significant in various chemical and biological applications .

, such as:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Acid-Base Reactions: The acidic hydrogen from the carboxylic group can participate in neutralization reactions with bases.

Research indicates that 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory and analgesic agent. The sulfonamide group in its structure is known to enhance its biological efficacy by influencing its interaction with biological targets, such as enzymes and receptors involved in pain and inflammation pathways .

The synthesis of 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves several steps:

  • Formation of the Sulfonamide: A piperidine derivative is reacted with a sulfonyl chloride to form the corresponding sulfonamide.
  • Chlorination: The resulting compound is chlorinated using chlorinating agents to introduce the chloro group.
  • Carboxylic Acid Formation: Finally, a benzoic acid derivative is introduced through nucleophilic substitution or other coupling methods.

These synthesis routes are often optimized for yield and purity, with various solvents and reagents employed to facilitate reactions .

6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid finds applications in several fields:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs targeting inflammatory conditions.
  • Chemical Research: This compound is used in studies exploring structure-activity relationships in medicinal chemistry.
  • Biotechnology: Its properties may be harnessed in developing diagnostic tools or therapeutic agents.

Interaction studies involving 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid have revealed its potential binding affinity for various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its efficacy against target cells or pathways, particularly those involved in pain and inflammation.

Such studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(Piperidin-1-ylsulfonyl)benzoic acidContains a piperidine and sulfonamide groupLacks the chloro substitution on the aromatic ring
2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acidFeatures an ethoxy group and different substituentsMore complex side chain compared to the target compound
N-(4-chlorobenzoyl)-N'-piperidin-1-yldithiocarbamateContains a piperidine and chlorobenzoyl moietyDifferent functional groups leading to varied activity

The uniqueness of 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid lies in its specific combination of a chloro group, benzoic acid structure, and piperidine-sulfonamide moiety, which may enhance its biological activity compared to other similar compounds .

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

379.0645069 g/mol

Monoisotopic Mass

379.0645069 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

Explore Compound Types